Benzyl alcohol, 5-amino-2-(octyloxy)-
Description
Contextualization within Aromatic Alcohol and Ether Chemistry
Aromatic alcohols and ethers are foundational pillars of organic chemistry, with benzyl (B1604629) alcohol itself serving as a versatile solvent, precursor, and reagent. wikipedia.org The introduction of substituents onto the benzene (B151609) ring dramatically alters the electronic and steric properties of these molecules, giving rise to a vast array of derivatives with tailored functionalities. In the case of Benzyl alcohol, 5-amino-2-(octyloxy)-, the presence of an amino group, an octyloxy ether linkage, and a primary alcohol function on the same aromatic scaffold creates a unique chemical entity with distinct reactive sites. The interplay of the electron-donating amino and octyloxy groups with the hydroxymethyl moiety influences the reactivity of the aromatic ring and the benzylic position, setting it apart from simpler benzyl alcohol derivatives.
Significance of Multifunctional Aromatic Compounds in Organic Synthesis
Multifunctional aromatic compounds are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals. The strategic placement of different functional groups allows for sequential and chemoselective reactions, enabling the efficient assembly of intricate molecular architectures. Benzyl alcohol, 5-amino-2-(octyloxy)- exemplifies this principle, with its amino, ether, and alcohol functionalities offering multiple handles for synthetic transformations. For instance, the amino group can be acylated, alkylated, or diazotized, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ester or ether. The octyloxy group, while generally less reactive, imparts significant lipophilicity to the molecule, a property that can be crucial for its solubility and interaction with biological systems. ontosight.ai
Research Landscape and Emerging Directions for Benzyl alcohol, 5-amino-2-(octyloxy)- and Related Analogues
While specific research exclusively focused on Benzyl alcohol, 5-amino-2-(octyloxy)- is not extensively documented in publicly available literature, its structural motifs suggest several promising areas of investigation. The combination of a hydrophilic amino group and a lipophilic octyloxy chain points towards potential applications as a surfactant or emulsifying agent. ontosight.ai In the realm of medicinal chemistry, this amphiphilic character could be exploited in the design of drug delivery systems or molecules that interact with cell membranes. ontosight.ai
The synthesis of this compound would likely involve a multi-step sequence, potentially starting from a commercially available nitrophenol derivative. A plausible synthetic route could involve the etherification of the phenolic hydroxyl group with an octyl halide, followed by the reduction of the nitro group to an amine, and finally, the introduction or modification of the benzyl alcohol moiety.
Research into related analogues, such as other alkoxy-substituted aminobenzyl alcohols, is more prevalent. These studies often focus on their utility as intermediates in the synthesis of heterocyclic compounds, which are a rich source of biologically active molecules. The amino and alcohol groups can participate in cyclization reactions to form a variety of ring systems. Furthermore, the investigation of more complex derivatives, such as "Benzyl alcohol, 5-amino-2-(octyloxy)-, acetate, compd. with tartaric acid di-p-toluate," underscores the interest in this scaffold for pharmaceutical research, where the formation of salts and esters is a common strategy to improve a compound's physicochemical properties.
Future research on Benzyl alcohol, 5-amino-2-(octyloxy)- and its analogues could explore their potential as:
Building blocks for novel polymers: The amino and alcohol functionalities could be utilized in polymerization reactions to create new materials with unique properties.
Corrosion inhibitors: The presence of heteroatoms and an aromatic ring suggests potential for this molecule to adsorb onto metal surfaces and protect them from corrosion.
Precursors for dyes and pigments: The amino-substituted aromatic core is a common feature in many chromophores.
A deeper understanding of the reactivity and biological activity of this and related compounds will undoubtedly open up new avenues for its application in various fields of chemical science.
Physicochemical Properties of Benzyl alcohol, 5-amino-2-(octyloxy)-
| Property | Value |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 267.37 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Expected to have amphiphilic properties, with the octyloxy chain contributing to lipid solubility and the amino and alcohol groups enhancing polarity. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5804-62-6 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
(5-amino-2-octoxyphenyl)methanol |
InChI |
InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-10-18-15-9-8-14(16)11-13(15)12-17/h8-9,11,17H,2-7,10,12,16H2,1H3 |
InChI Key |
OBBIUTKBYBFQRJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)CO |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)CO |
Appearance |
Solid powder |
Other CAS No. |
5804-62-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzyl alcohol, 5-amino-2-(octyloxy)- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl Alcohol, 5 Amino 2 Octyloxy and Its Derivatives
Strategies for ortho-Aminobenzyl Alcohol Core Synthesis
The ortho-aminobenzyl alcohol moiety is a key structural feature. Its synthesis can be approached through various modern chemical strategies, including transition-metal-free methods, transition-metal-catalyzed reactions, and electrochemical techniques. A common synthetic route involves the preparation of a substituted benzaldehyde (B42025) precursor, followed by the reduction of both a nitro group and an aldehyde. For instance, a plausible precursor for Benzyl (B1604629) alcohol, 5-amino-2-(octyloxy)- is 2-(octyloxy)-5-nitrobenzaldehyde, which can be synthesized from 2-hydroxy-5-nitrobenzaldehyde (B32719). The subsequent reduction of the nitro and aldehyde functionalities yields the desired product.
Transition-Metal-Free Oxidative Cyclocondensation Approaches
While not a direct method for the synthesis of the core itself, transition-metal-free oxidative cyclocondensation reactions highlight the reactivity of the ortho-aminobenzyl alcohol core. These reactions are valuable for the further derivatization of the target compound. For example, ortho-aminobenzyl alcohols can react with N,N-dimethyl enaminones in the presence of an acid promoter like TsOH and an oxidant such as K₂S₂O₈ to form quinoline (B57606) derivatives. nih.govresearchgate.netresearchgate.net This type of reaction proceeds through a C(sp³)–O bond cleavage and the formation of new C=N and C=C bonds during the oxidative cyclization process. nih.govresearchgate.netresearchgate.net Such methodologies, while being transformations of the core, inform the synthetic chemist about its potential reactivity under certain conditions.
Another transition-metal-free approach involves the base-promoted synthesis of imines from benzyl alcohols and anilines under aerobic conditions at room temperature. chemrxiv.org This demonstrates the possibility of activating the benzyl alcohol moiety without the need for a metal catalyst.
Transition-Metal-Catalyzed Aminobenzyl Alcohol Functionalization (e.g., Nickel, Copper, Iridium, Manganese, Palladium)
Transition metals are widely employed in the functionalization of aminobenzyl alcohols and their precursors. These catalysts offer efficient and selective routes to a variety of derivatives.
Nickel: Nickel-catalyzed reactions have been developed for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols through a sequential dehydrogenation and condensation process. sigmaaldrich.com This methodology is notable for its low catalyst loading and broad substrate scope, accommodating both primary and secondary α-2-aminoaryl alcohols in combination with ketones or secondary alcohols. sigmaaldrich.com
Copper: Copper-catalyzed systems are effective for the chemoselective oxidation of aminobenzyl alcohols. For example, a copper(I) iodide/TEMPO catalyst system can be used for the aerobic oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde (B1207257) under mild conditions. nih.gov This selective oxidation is crucial in multi-step syntheses where protection of the amino group might otherwise be necessary.
Iridium: Iridium complexes are highly effective catalysts for various transformations involving alcohols. For instance, iridium catalysts have been utilized in the asymmetric hydrogenation of β-amino ketones to produce chiral γ-amino alcohols. nih.gov In the context of aminobenzyl alcohol functionalization, iridium catalysts can promote the annulation of 2-aminobenzyl alcohols with other molecules to form complex heterocyclic systems.
Manganese: Manganese, being an earth-abundant and low-toxicity metal, is an attractive catalyst. Manganese complexes have been successfully used in the N-alkylation of amines with alcohols and in the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. orientjchem.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts further before being reduced in the final step.
Palladium: Palladium catalysis is a cornerstone of modern organic synthesis. In the context of aminobenzyl alcohol derivatives, palladium catalysts are used for C-H functionalization and cross-coupling reactions. For instance, palladium-catalyzed intramolecular oxidative C-H bond functionalization can be used to form heterocycles from N-arylthioureas, demonstrating the power of this approach in constructing complex molecules. oxinst.com
Below is a table summarizing the application of various transition metals in the functionalization of aminobenzyl alcohol derivatives.
| Catalyst | Reaction Type | Substrates | Products | Reference |
| Nickel | Dehydrogenative Coupling | α-2-Aminoaryl Alcohols, Ketones/Alcohols | Polysubstituted Quinolines | sigmaaldrich.com |
| Copper | Aerobic Oxidation | 2-Aminobenzyl Alcohol | 2-Aminobenzaldehyde | nih.gov |
| Iridium | Asymmetric Hydrogenation | β-Amino Ketones | Chiral γ-Amino Alcohols | nih.gov |
| Manganese | N-Alkylation/Quinoline Synthesis | Amines/Alcohols, 2-Aminobenzyl Alcohols/Ketones | N-Alkylated Amines, Quinolines | orientjchem.org |
| Palladium | C-H Functionalization | N-Arylthioureas | 2-Aminobenzothiazoles | oxinst.com |
Electrochemical Synthesis Techniques for Aminobenzyl Alcohol Precursors
Electrochemical methods offer an environmentally friendly alternative to traditional chemical reductions and oxidations. The synthesis of aminobenzyl alcohol precursors can be achieved through the electrochemical reduction of corresponding nitro compounds. For example, p-aminobenzyl alcohol can be synthesized by the electrochemical reduction of p-nitrobenzaldehyde. This process avoids the use of chemical reducing agents and can be carried out under controlled current. The reduction of the nitro group to an amine and the aldehyde to an alcohol can be achieved in a controlled manner.
Installation of Long-Chain Alkoxy Groups (e.g., Octyloxy Moieties)
The introduction of the octyloxy group at the 2-position of the benzene (B151609) ring is a critical step in the synthesis of Benzyl alcohol, 5-amino-2-(octyloxy)-. This is typically achieved through etherification reactions on a suitably functionalized phenol (B47542) precursor, such as 2-hydroxy-5-nitrobenzaldehyde.
Etherification Reactions (e.g., Williamson Ether Synthesis, Reductive Etherification)
Williamson Ether Synthesis: This is a classic and widely used method for the preparation of ethers. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org The reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. For the synthesis of 2-(octyloxy)-5-nitrobenzaldehyde, 2-hydroxy-5-nitrobenzaldehyde would be treated with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar apathetic solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of an octyl halide, such as 1-bromooctane. The reaction generally proceeds with good yields, especially with primary alkyl halides like 1-bromooctane.
A standard protocol for a similar reaction, the synthesis of 2-(2-chloroethoxy)-5-nitrobenzaldehyde, involves reacting 5-nitrosalicylaldehyde with 1-bromo-2-chloroethane (B52838) in the presence of K₂CO₃ in DMF at 60°C, affording a 94% yield.
Reductive Etherification: Reductive etherification is another powerful method for the synthesis of ethers, particularly from carbonyl compounds and alcohols. osti.gov This reaction typically involves the condensation of an aldehyde or ketone with an alcohol to form a hemiacetal or hemiketal, which is then reduced in situ. Various catalysts, including those based on zirconium and hafnium, can be used to promote this transformation. osti.gov For the synthesis of the target molecule, one could envision a reductive etherification between 2-hydroxy-5-nitrobenzaldehyde and 1-octanol, although the Williamson ether synthesis is generally more direct for this type of transformation.
The following table outlines a typical procedure for the Williamson ether synthesis to install the octyloxy group.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Hydroxy-5-nitrobenzaldehyde | 1-Bromooctane | K₂CO₃ | DMF | 60 | High (est. >90) | (analogous) |
| 2-Hydroxy-5-nitrobenzaldehyde | 1-Iodooctane | NaH | THF | Room Temp - Reflux | High | nih.govresearchgate.netresearchgate.netrsc.orgrsc.org (general) |
Selective O-Benzylation and Analogous Methodologies for Benzylic Ethers
Selective O-benzylation is a common strategy to protect hydroxyl groups during a multi-step synthesis. While not directly installing an octyloxy group, the principles are the same as for O-alkylation. The selective alkylation of the hydroxyl group in aminophenols can be achieved by first protecting the amino group, for example, by forming an imine with benzaldehyde. rsc.org The hydroxyl group can then be alkylated, followed by hydrolysis of the imine to restore the amino group. rsc.org This strategy ensures high selectivity for O-alkylation over N-alkylation.
Introduction and Transformation of Amino Functionality
The strategic introduction of an amino group is a critical step in the synthesis of 5-amino-2-(octyloxy)benzyl alcohol. This often involves the use of versatile intermediates that can be readily transformed into the desired amino-substituted target molecule.
Synthesis of α-Amino Ketones and α-Amino Alcohols as Intermediates
α-Amino ketones and α-amino alcohols are valuable precursors in organic synthesis. One-pot methods for the synthesis of α-amino ketones directly from benzylic alcohols and various primary and secondary amines have been developed. colab.ws For instance, a metal-free, one-pot strategy utilizing N-bromosuccinimide (NBS) allows for the synthesis of α-amino ketones from benzylic secondary alcohols and amines. organic-chemistry.org This process involves three sequential steps: the oxidation of the alcohol to a ketone, α-bromination of the ketone, and subsequent nucleophilic substitution by the amine. organic-chemistry.org The Sekar group demonstrated an NBS-mediated open-flask synthesis of α-amino ketones from benzylic alcohols and nitrogen nucleophiles, achieving yields up to 94%, particularly with secondary cyclic amines. rsc.orgresearchgate.net
The resulting α-amino ketones can then be reduced to the corresponding α-amino alcohols, which are direct analogues of the target benzyl alcohol structure. The choice of reducing agent is crucial to avoid undesired side reactions and to control stereochemistry if applicable.
| Intermediate | Synthetic Approach | Key Reagents | Ref. |
| α-Amino Ketone | One-pot oxidation and amination of benzylic alcohol | Benzylic alcohol, Amine, NBS | organic-chemistry.orgrsc.org |
| α-Amino Alcohol | Reduction of α-amino ketone | Various reducing agents | N/A |
Preparations of Amino Acid Benzyl Esters and Related Amino Alcohol Structures
The formation of amino acid benzyl esters is a fundamental transformation in peptide synthesis and can be adapted for the preparation of related amino alcohol structures. A common and efficient method is the Fischer-Speier esterification, which involves treating an amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a solvent that allows for the azeotropic removal of water. unimi.itnih.govresearchgate.netresearchgate.net This drives the equilibrium towards the formation of the ester. unimi.itnih.govresearchgate.netresearchgate.net
Historically, hazardous solvents like benzene or carbon tetrachloride were used. nih.govresearchgate.net However, greener alternatives such as cyclohexane (B81311) have been successfully employed to produce enantiomerically pure amino acid benzyl esters. unimi.itnih.gov The choice of solvent is critical, as higher boiling point solvents like toluene (B28343) can lead to racemization. researchgate.net The resulting benzyl ester can then be isolated as its p-toluenesulfonate salt by precipitation with a suitable solvent like ethyl acetate. unimi.itnih.gov
This methodology can be conceptually extended to create amino alcohol structures by utilizing starting materials with both amino and hydroxyl functionalities, which are then protected and manipulated as needed.
Convergent and Divergent Synthetic Pathways for Multi-Substituted Benzyl Alcohols
The synthesis of complex molecules like 5-amino-2-(octyloxy)benzyl alcohol can be approached through either convergent or divergent strategies.
Divergent synthesis starts from a common intermediate that is then elaborated through different reaction pathways to generate a library of related compounds. For example, a suitably substituted benzyl alcohol could be a central scaffold, and the amino and octyloxy groups could be introduced or modified in subsequent steps to create a range of derivatives.
A palladium/copper dual catalytic system has been developed for the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives. nih.gov This method utilizes benzylic geminal dicarboxylates and allows for the preparation of both anti and syn products from the same starting materials by simply changing the configuration of the chiral ligands. nih.gov
Green Chemistry Principles Applied to the Synthesis of Benzyl Alcohol, 5-amino-2-(octyloxy)-
The application of green chemistry principles is increasingly important in modern organic synthesis. This involves the use of environmentally benign reagents, solvents, and catalysts, as well as energy-efficient reaction conditions.
Catalytic Strategies Utilizing Earth-Abundant Metals and Environmentally Benign Oxidants (e.g., Copper-catalyzed Aerobic Oxidation)
The oxidation of alcohols to carbonyl compounds is a fundamental transformation. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants. A greener alternative is the use of catalytic amounts of earth-abundant metals, such as copper, with environmentally benign oxidants like molecular oxygen from the air. acs.orgnih.gov
Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst systems are particularly effective for the aerobic oxidation of benzyl alcohols to the corresponding aldehydes. acs.orgresearchgate.netrsc.org These reactions can often be carried out at room temperature in standard glassware, using ambient air as the stoichiometric oxidant. acs.orgrsc.org The catalytic cycle involves the oxidation of a Cu(I) species to a Cu(II) species by oxygen, which then, in conjunction with TEMPO, oxidizes the alcohol. acs.orgnih.gov
| Catalyst System | Oxidant | Substrate | Product | Key Features | Ref. |
| Cu(I)/TEMPO | Air (O₂) | Benzyl alcohols | Aldehydes | Room temperature, ambient air, high selectivity | acs.orgnih.govrsc.org |
| [CuCl₂(H₂O)L] | H₂O₂ | Benzyl alcohol | Benzoic acid | High conversion and yield to the carboxylic acid | nih.gov |
| CuCl₂/[bmim]OSO₃Oc sup | Air (O₂) | Benzyl alcohol | Benzaldehyde | Supported ionic liquid phase (SILP) catalyst, high yields | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. rasayanjournal.co.inbeilstein-journals.org
This technology has been applied to a variety of reactions relevant to the synthesis of substituted benzyl alcohols, including:
Oxidation of benzyl alcohols: Microwave irradiation has been used in conjunction with phase transfer catalysts for the oxidation of benzyl alcohols to benzaldehydes. rasayanjournal.co.in
Dehydrogenative coupling: A microwave-assisted, cobalt(II) chloride-catalyzed acceptorless dehydrogenative coupling of benzyl alcohol and amines has been reported for the synthesis of imines and N-heterocycles. acs.org
Esterification and Hydrolysis: Microwave heating has been shown to dramatically shorten the reaction times for the hydrolysis of benzyl chloride to benzyl alcohol and the esterification of benzoic acid. rasayanjournal.co.in
Multicomponent reactions: Microwave assistance can enhance the efficiency of multicomponent reactions used to construct complex heterocyclic structures. beilstein-journals.org
Electrochemical oxidation: Microwave-assisted synthesis has been used to prepare metal-organic framework composites that serve as electrocatalysts for the oxidation of benzyl alcohols. rsc.org
The rapid and efficient heating provided by microwaves can be particularly advantageous for reactions requiring elevated temperatures, offering a more energy-efficient alternative to conventional heating methods.
Development of Solvent-Free or Alternative Solvent Conditions
In alignment with the principles of green chemistry, significant research efforts have been directed toward minimizing or eliminating the use of hazardous organic solvents in chemical manufacturing. jmchemsci.com The development of solvent-free reaction conditions or the substitution of conventional solvents with more environmentally benign alternatives is a critical aspect of modern synthetic methodology. These approaches not only reduce the environmental impact but can also lead to improved reaction efficiency, simplified purification processes, and reduced costs. For the synthesis of Benzyl alcohol, 5-amino-2-(octyloxy)- and its derivatives, several innovative strategies are being explored, drawing from successful applications in the synthesis of analogous compounds like aminophenols and aminobenzyl alcohols.
The primary motivations for developing alternative solvent conditions include reducing volatile organic compound (VOC) emissions, minimizing toxic waste streams, and enhancing process safety. google.com Methodologies such as mechanochemistry (solid-state synthesis), reactions in aqueous media, and the use of solid-supported catalysts are at the forefront of this transition. jmchemsci.comgoogle.com
Research Findings in Solvent-Free Synthesis
Solvent-free synthesis, often conducted through mechanochemical means or by heating a mixture of reactants without a liquid medium, has proven effective for various organic transformations relevant to the synthesis of substituted aminobenzyl alcohols.
Mechanochemical Synthesis: This technique involves the use of mechanical force (e.g., grinding or milling) to initiate chemical reactions between solid reactants. A notable example is the solvent-free synthesis of N-acetyl aminophenols, such as acetaminophen, from 4-aminophenol (B1666318) and acetic anhydride. google.com This process, which proceeds by mixing and vigorously grinding the reactants in a pestle and mortar, can achieve high yields (>95%) in under 15 minutes without any catalyst or solvent. google.com This methodology could potentially be adapted for the acylation of the amino group in a precursor to Benzyl alcohol, 5-amino-2-(octyloxy)-, demonstrating a viable and highly efficient green synthetic route.
Catalyst-Driven Solvent-Free Reactions: The ring-opening of epoxides with amines is a fundamental route to β-amino alcohols. researchgate.netgrowingscience.com Research has shown that this reaction can be performed efficiently under solvent-free conditions using solid catalysts. For instance, sulfated tin oxide has been used as an effective heterogeneous catalyst for the aminolysis of epoxides, achieving high yields and regioselectivity at room temperature. growingscience.com Similarly, cyanuric chloride has been employed as an inexpensive catalyst for the same transformation under mild, solvent-free conditions. researchgate.net The simplicity and high yields of these methods make them attractive for synthesizing amino alcohol derivatives without relying on traditional solvents. researchgate.net
The table below summarizes the efficiency of a representative solvent-free reaction compared to solvent-based conditions for the synthesis of β-amino alcohols.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Sulfated Tin Oxide (2 mol%) | Solvent-Free | 1.5 | 98 |
| 2 | Sulfated Tin Oxide (2 mol%) | CH2Cl2 | 4.0 | 80 |
| 3 | Sulfated Tin Oxide (2 mol%) | CH3CN | 5.0 | 72 |
| 4 | Sulfated Tin Oxide (2 mol%) | THF | 5.5 | 65 |
| 5 | None | Solvent-Free | 24.0 | 10 |
| This table is generated based on data for the reaction of aniline (B41778) with styrene (B11656) oxide. growingscience.com |
Solvent-Free Oxidation: The selective oxidation of benzyl alcohol derivatives to their corresponding aldehydes is another area where solvent-free conditions have been successfully applied. mdpi.com Palladium oxide supported on ceria nanorods has been shown to catalyze the aerobic, solvent-free oxidation of benzyl alcohol and its derivatives with good conversion and high selectivity. This demonstrates the feasibility of performing key transformations on the benzyl alcohol moiety without the need for organic solvents. mdpi.com
Advancements in Alternative Solvent Media
When solvent-free conditions are not feasible, the use of alternative, greener solvents is a primary strategy. Water is the most desirable green solvent due to its availability, non-toxicity, and non-flammability.
Aqueous Synthesis: The synthesis of key intermediates, such as p-aminophenol from p-nitrophenol, has been successfully demonstrated in aqueous media using catalysts like CuO-Nanoleaf/g-Al2O3. bcrec.id While the solubility of nonpolar organic reactants like an octyloxy-substituted compound in water can be a challenge, techniques such as the use of phase-transfer catalysts or co-solvents can be employed.
Dimethyl Sulfoxide (DMSO) as a Reaction Medium: DMSO has been utilized in novel synthetic pathways involving aminobenzyl alcohols. In one unexpected annulation reaction, changing the solvent from toluene to DMSO resulted in a complete change in the product outcome, leading to the regioselective synthesis of substituted quinolines from 2-aminobenzyl alcohols and benzaldehydes. acs.org Furthermore, DMSO has been employed as the preferred solvent in photo-induced reactions to create functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com These examples highlight that alternative solvents can not only replace hazardous ones but also enable novel and highly selective chemical transformations.
The ongoing development of these methodologies underscores a paradigm shift in synthetic chemistry. By prioritizing solvent-free approaches and environmentally benign solvents, the synthesis of complex molecules like Benzyl alcohol, 5-amino-2-(octyloxy)- can be made more sustainable, efficient, and safer.
Spectroscopic and Crystallographic Elucidation of Benzyl Alcohol, 5 Amino 2 Octyloxy and Analogous Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the confirmation of the molecular structure, while advanced NMR techniques can provide insights into the conformational dynamics.
¹H and ¹³C NMR Spectral Analysis for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct regions for the aromatic protons, the benzylic methylene (B1212753) protons, the amino protons, and the protons of the octyloxy chain.
Aromatic Protons: The benzene (B151609) ring has three protons. The octyloxy group at C2 and the amino group at C5 will influence their chemical shifts. The proton at C6 will likely appear as a doublet, coupled to the proton at C4. The proton at C3 will be a doublet coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to both the C3 and C6 protons. The electron-donating effects of the amino and octyloxy groups are expected to shift these signals upfield compared to unsubstituted benzyl (B1604629) alcohol.
Benzylic Protons (-CH₂OH): These protons would typically appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the electronic environment of the aromatic ring.
Amino Protons (-NH₂): The amino protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent due to hydrogen bonding and exchange.
Octyloxy Group Protons (-O(CH₂)₇CH₃): This aliphatic chain will show a series of multiplets. The methylene group attached to the oxygen (-OCH₂-) will be the most downfield signal of the chain, appearing as a triplet. The terminal methyl group (-CH₃) will be the most upfield signal, also as a triplet. The intervening methylene groups will appear as a complex multiplet region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the octyloxy (C2) and amino (C5) groups will be significantly shifted due to the electronic effects of these substituents. The carbon attached to the hydroxymethyl group (C1) will also have a characteristic chemical shift.
Benzylic Carbon (-CH₂OH): A single peak corresponding to the benzylic carbon is expected.
Octyloxy Group Carbons (-O(CH₂)₇CH₃): Eight distinct signals are anticipated for the carbons of the octyloxy chain, with the carbon attached to the oxygen (-OCH₂-) being the most downfield among them.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for Benzyl alcohol, 5-amino-2-(octyloxy)- based on data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H | 6.5 - 7.0 | - |
| -CH₂OH | ~4.5 | ~63 |
| -NH₂ | Broad, variable | - |
| -OCH₂- | ~3.9 | ~68 |
| Aliphatic -(CH₂)₆- | 1.2 - 1.8 | 22 - 32 |
| -CH₃ | ~0.9 | ~14 |
| Aromatic C | - | 110 - 150 |
Investigation of Conformational Dynamics via NMR
NMR spectroscopy can also be employed to study the conformational dynamics of flexible molecules like Benzyl alcohol, 5-amino-2-(octyloxy)-. The rotation around the C(aryl)-C(benzyl) bond and the C(benzyl)-O bond, as well as the flexibility of the octyloxy chain, can be investigated using techniques such as variable temperature NMR and Nuclear Overhauser Effect (NOE) spectroscopy.
Studies on benzyl alcohol and its derivatives have shown that the molecule can adopt different conformations due to rotation around the C-C and C-O bonds. researchgate.netcolostate.edursc.org For Benzyl alcohol, 5-amino-2-(octyloxy)-, intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the octyloxy group, or between the amino protons and the hydroxyl oxygen, could influence the conformational preferences.
Variable-temperature NMR studies could reveal information about the energy barriers to rotation around single bonds. Changes in the line shapes of the NMR signals as a function of temperature can be analyzed to determine the rates of conformational exchange. NOE experiments can provide information about through-space proximity of protons, which can help to determine the preferred conformation in solution.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Vibrational Analysis and Assignment of Characteristic Functional Group Modes
The IR and Raman spectra of Benzyl alcohol, 5-amino-2-(octyloxy)- will be dominated by the vibrational modes of its functional groups. Based on studies of aminobenzyl alcohols and related compounds, the following characteristic bands can be expected nih.govtheaic.org:
O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹, corresponding to the benzylic methylene and the octyloxy chain.
C=C Stretch (Aromatic): Characteristic bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band in the IR spectrum, typically in the 1000-1300 cm⁻¹ region, arising from the C-O stretching of the alcohol and the ether linkage.
N-H Bend: A band around 1600 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretch | 3200 - 3600 (broad) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1000 - 1300 |
| N-H | Bend | ~1600 |
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Both the hydroxyl and amino groups in Benzyl alcohol, 5-amino-2-(octyloxy)- are capable of participating in hydrogen bonding, acting as both donors and acceptors. This can lead to the formation of extensive intermolecular hydrogen-bonding networks in the solid state and in concentrated solutions.
FTIR spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the O-H and N-H stretching bands can provide information about the strength and nature of these interactions. researchgate.net A shift to lower frequencies and broadening of these bands are indicative of hydrogen bond formation. The presence of both intra- and intermolecular hydrogen bonds is possible and could be distinguished by concentration-dependent studies.
X-ray Crystallography and Solid-State Structure Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of Benzyl alcohol, 5-amino-2-(octyloxy)- has not been reported, the analysis of the crystal structure of a close analog, 4-aminobenzyl alcohol, provides valuable insights into the potential solid-state packing and intermolecular interactions. researchgate.net
In the reported crystal structure of a polymorph of 4-aminobenzyl alcohol, the molecules are arranged in a "herringbone" pattern, with stacks of hydrogen-bonded molecules. researchgate.net Each hydroxyl and amino group is involved in both donating and accepting a hydrogen bond, leading to a complex network. The oxygen lone pair interacts with an N-H bond, and the nitrogen lone pair interacts with an O-H bond.
The following table summarizes the key crystallographic parameters for a polymorph of the analogous compound, 4-aminobenzyl alcohol. researchgate.net
| Parameter | Value for 4-Aminobenzyl Alcohol Polymorph |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.9505(15) |
| b (Å) | 5.8248(10) |
| c (Å) | 12.1645(2) |
| Volume (ų) | 634.03(19) |
Computational and Theoretical Investigations of Benzyl Alcohol, 5 Amino 2 Octyloxy Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of multi-electron systems in chemistry and physics due to its favorable balance of accuracy and computational cost. mpg.demdpi.com DFT calculations for analogues of 5-amino-2-(octyloxy)benzyl alcohol focus on elucidating their fundamental electronic and structural properties.
The electronic properties of these analogues are largely dictated by the interplay of the electron-donating amino (-NH2) and octyloxy (-OC8H17) groups and the electron-withdrawing hydroxymethyl (-CH2OH) group attached to the benzene (B151609) ring. DFT is used to calculate the energies and spatial distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov
For aromatic systems like these analogues, the HOMO is typically localized over the electron-rich benzene ring and the amino and octyloxy substituents, while the LUMO is distributed over the aromatic system. nih.gov The presence of strong electron-donating groups generally raises the HOMO energy level, making the molecule more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP) surface analysis, also derived from DFT calculations, provides a visual representation of the charge distribution. orientjchem.org In these analogues, negative potential regions (red areas) are expected around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, while positive potential regions (blue areas) are associated with the hydrogen atoms of the amino and hydroxyl groups, highlighting their potential for nucleophilic interactions and hydrogen bonding. orientjchem.org
Table 1: Representative Frontier Molecular Orbital Energies Calculated with DFT for Aromatic Analogues
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | B3LYP/6-311G(d,p) | -6.3166 | -2.2847 | 4.0319 nih.gov |
| Phenol (B47542) | B3LYP/6-31G** | -6.04 | -0.65 | 5.39 acs.org |
This table presents data for structurally related compounds to illustrate typical values obtained from DFT calculations.
The flexibility of the octyloxy and hydroxymethyl side chains gives rise to multiple possible conformations for these analogues. Conformational analysis using DFT is crucial for identifying the most stable, low-energy structures. This involves systematically rotating key dihedral angles (e.g., the C-C-O-H angle of the benzyl alcohol moiety and the C-O-C-C angles of the octyloxy chain) and calculating the corresponding energy to map out the potential energy surface (PES). rsc.orgelsevierpure.com
For the benzyl alcohol fragment, studies have shown that conformations with specific orientations of the hydroxyl group relative to the phenyl ring are energetically preferred. rsc.orgelsevierpure.com The long octyloxy chain introduces additional complexity, with numerous low-energy conformers possible. The presence of intramolecular hydrogen bonds, for instance between the hydroxyl group and the ether oxygen of the octyloxy chain, can significantly stabilize certain conformations. rsc.org Identifying the global minimum energy structure is essential, as it represents the most probable conformation of the molecule and is the correct starting point for predicting other properties. researchgate.net
Table 2: Calculated Relative Energies for Different Conformers of Benzyl Alcohol
| Conformer (OH Torsional Angle) | Method | Relative Energy (kcal/mol) |
|---|---|---|
| 0° (Planar) | B3LYP/aug-cc-pVDZ | 0.25 rsc.org |
| 60° (Gauche) | B3LYP/aug-cc-pVDZ | 0.00 rsc.org |
| 120° | B3LYP/aug-cc-pVDZ | 1.15 rsc.org |
This table shows representative conformational energy data for the parent benzyl alcohol molecule.
DFT provides a reliable method for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. After optimizing the molecular geometry to a stable minimum, harmonic vibrational frequencies can be calculated. mdpi.comnih.gov These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. mdpi.com A detailed analysis of the calculated vibrational modes allows for the precise assignment of experimental IR and Raman bands. nih.gov
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate isotropic shielding tensors. rsc.orgnih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane. rsc.org The accuracy of predicted NMR shifts is highly dependent on the quality of the DFT method, the basis set, and the accuracy of the underlying molecular geometry. nih.gov
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-Aminobenzyl Alcohol
| Assignment | Experimental FT-IR | Calculated (B3LYP/6-311+G(d,p)) |
|---|---|---|
| OH Stretch | 3385 | 3409 |
| NH2 Asymmetric Stretch | 3350 | 3371 |
| NH2 Symmetric Stretch | 3220 | 3280 |
| CH2 Symmetric Stretch | 2845 | 2869 |
| C-O Stretch | 1255 | 1262 |
Data adapted from a study on 3-aminobenzyl alcohol, an analogue, to illustrate the typical accuracy of DFT frequency calculations. nih.gov
Ab Initio Methods and Molecular Mechanics/Dynamics Simulations
While DFT is a powerful tool, ab initio methods (which solve the Schrödinger equation without empirical parameters) and molecular mechanics/dynamics simulations provide complementary insights, particularly concerning intermolecular forces and dynamic processes. ru.nl
The functional groups of 5-amino-2-(octyloxy)benzyl alcohol analogues—hydroxyl, amino, and ether—are all capable of forming significant intermolecular interactions, particularly hydrogen bonds. rsc.org The long, nonpolar octyloxy chain can also lead to van der Waals interactions, promoting molecular aggregation.
Ab initio methods are considered the gold standard for accurately calculating the interaction energies between two or more molecules. ru.nl Molecular dynamics (MD) simulations, which use classical force fields to model atomic motions over time, are employed to study the collective behavior and aggregation of many molecules. arxiv.org MD simulations can reveal how these molecules arrange in condensed phases, predicting the formation of clusters, micelles, or other supramolecular structures driven by a combination of hydrogen bonding between the polar head groups and hydrophobic interactions of the octyloxy tails. arxiv.orgresearchgate.net
Table 4: Common Intermolecular Interactions and Their Typical Energy Ranges
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Covalent Bond | Electron sharing | 30 - 200+ |
| Strong Hydrogen Bond | e.g., O-H···N, O-H···O | 5 - 15 |
| Weak Hydrogen Bond | e.g., C-H···O, O-H···π | 1 - 4 rsc.org |
| π-π Stacking | Aromatic ring interactions | 1 - 5 |
This table provides general energy ranges for interactions relevant to the studied analogues.
The presence of both a hydrogen bond donor (-OH) and a donor/acceptor (-NH2) group on the same aromatic ring makes these analogues interesting candidates for studying intramolecular and intermolecular hydrogen bonding and potential proton transfer (PT) events. nih.govresearchgate.net Computational studies can map the reaction pathway for a proton to move from the hydroxyl group to the amino group or to a neighboring molecule. uci.edu
Such studies involve calculating the potential energy surface along the proton transfer coordinate. nih.govuci.edu The results can determine the height of the activation energy barrier, which indicates the likelihood of the transfer occurring. nih.gov For related aminophenol systems, computational work has shown that the barrier for proton exchange is sensitive to substituent effects and the surrounding solvent environment. nih.govresearchgate.net Molecular dynamics simulations can further be used to study the lifetime and dynamics of hydrogen bonds, revealing how quickly they form and break, which is crucial for understanding the macroscopic properties of the substance. arxiv.orgarxiv.org
Table 5: Key Parameters in Computational Studies of Proton Transfer in Phenol-Amine Systems
| System | Method | Key Parameter | Calculated Value |
|---|---|---|---|
| Phenol-NH3 | DFT/IRC | Activation Barrier (gas phase) | ~11 kcal/mol nih.gov |
| Phenol radical cation-NH3 | DFT/IRC | Activation Barrier (gas phase) | 5.2 kcal/mol nih.gov |
| Ortho-amino phenol analogue | DFT | O···N distance | 2.7 - 2.9 Å nih.gov |
This table presents representative data from computational studies on related phenol-amine systems to highlight the types of parameters investigated.
Mechanistic Pathways Elucidation via Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate mechanistic details of chemical reactions involving analogues of Benzyl alcohol, 5-amino-2-(octyloxy)-. By simulating molecular interactions and energy landscapes, researchers can gain insights into reaction pathways that are often difficult to probe experimentally.
Transition State Characterization and Reaction Energy Profiles
At the heart of understanding reaction mechanisms lies the characterization of transition states and the mapping of reaction energy profiles. Computational chemistry allows for the precise location of transition state structures, which represent the highest energy point along the reaction coordinate, and the calculation of their corresponding energies. This information is crucial for determining the rate-limiting step of a reaction.
For reactions involving analogues of Benzyl alcohol, 5-amino-2-(octyloxy)-, such as oxidation reactions, computational models can elucidate the nature of the transition state. For instance, in the oxidation of substituted benzyl alcohols, a cyclic concerted symmetrical transition state is often proposed. niscpr.res.in The transition state may exhibit significant charge separation, and the presence of substituents on the aromatic ring can influence its stability. niscpr.res.in For example, electron-donating groups can stabilize an electron-deficient reaction center in the transition state, thereby accelerating the reaction. niscpr.res.in
Reaction energy profiles, which plot the energy of the system as a function of the reaction progress, can be constructed from these calculations. These profiles provide a visual representation of the energy barriers (activation energies) and the energies of intermediates and products relative to the reactants. Microkinetic modeling, for instance, has been used to determine the activation energies for various steps in the oxidation of benzyl alcohol, including alcohol dissociation and subsequent reaction steps of surface intermediates. osti.gov
Table 1: Activation Parameters for the Oxidation of Substituted Benzyl Alcohols by Morpholinium Chlorochromate (MCC)
| Substituent | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) |
|---|---|---|---|
| H | 46.2 ± 0.5 | -99 ± 2 | 75.7 ± 0.4 |
| p-OCH₃ | 40.1 ± 0.8 | -108 ± 3 | 72.3 ± 0.7 |
| p-CH₃ | 42.5 ± 0.6 | -104 ± 2 | 73.5 ± 0.5 |
| p-Cl | 47.3 ± 0.4 | -97 ± 1 | 76.2 ± 0.3 |
| p-NO₂ | 55.9 ± 0.7 | -88 ± 2 | 82.1 ± 0.6 |
This table is interactive. You can sort the data by clicking on the column headers.
Isotope Effects in Reaction Mechanisms (e.g., Deuterium (B1214612) Isotope Effects, Solvent Isotope Effects)
The study of isotope effects provides profound insights into reaction mechanisms, particularly in identifying bond-breaking and bond-forming steps in the rate-determining stage of a reaction. Computational modeling can predict kinetic isotope effects (KIEs), which can then be compared with experimental data to validate proposed mechanisms.
A primary deuterium isotope effect is observed when a C-H bond is cleaved in the rate-determining step. In the oxidation of α,α-dideuteriobenzyl alcohol, a substantial primary kinetic isotope effect (kH/kD) is typically observed, confirming the cleavage of the α-C-H bond in the slow step. niscpr.res.inasianpubs.org For example, a kH/kD value of 5.86 at 298 K has been reported for the oxidation of benzyl alcohol by morpholinium chlorochromate. niscpr.res.in Computational studies can model the vibrational frequencies of the C-H and C-D bonds in the ground state and at the transition state to calculate the expected KIE. The magnitude of the KIE can also provide information about the linearity of the hydrogen transfer in the transition state.
Solvent isotope effects, where a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O), can reveal the involvement of solvent molecules in the reaction mechanism, for instance, in proton transfer steps. Computational models that include explicit solvent molecules can be employed to investigate the role of the solvent and predict solvent isotope effects.
Table 2: Kinetic Isotope Effect in the Oxidation of Benzyl Alcohol
| Reactant | Oxidant | kH/kD at 298 K |
|---|---|---|
| α,α-dideuteriobenzyl alcohol | Morpholinium Chlorochromate | 5.86 |
| α,α-dideuteriobenzyl alcohol | Pyrazinium Dichromate | Substantial |
This table is interactive. You can sort the data by clicking on the column headers.
Rational Catalyst Design and Optimization through Computational Studies
Computational studies are instrumental in the rational design and optimization of catalysts for reactions involving analogues of Benzyl alcohol, 5-amino-2-(octyloxy)-. By understanding the interaction between the substrate and the catalyst at a molecular level, more efficient and selective catalysts can be developed.
For instance, in heterogeneous catalysis, computational models can be used to study the adsorption of reactants and products on catalyst surfaces. nih.govresearchgate.net Density Functional Theory (DFT) calculations can determine the adsorption energies of benzyl alcohol analogues and their corresponding products on different metal or metal oxide surfaces. nih.govresearchgate.net This information helps in understanding the catalyst's activity and selectivity. A good catalyst should bind the reactant strongly enough to facilitate the reaction but not so strongly that the product cannot desorb.
Computational methods like Comparative Molecular Field Analysis (CoMFA) can be used to build 3D Quantitative Structure-Activity Relationship (3D-QSAR) models. researchgate.net These models correlate the 3D structural and electronic properties of a series of molecules with their biological or chemical activity. researchgate.net The resulting contour maps can guide the design of new analogues with enhanced catalytic activity by indicating regions where steric bulk or specific electronic properties are favorable or unfavorable. researchgate.net This approach allows for the virtual screening of potential catalysts before their synthesis, saving time and resources.
Advanced Applications of Substituted Benzyl Alcohol, 5 Amino 2 Octyloxy in Materials Science and Organic Synthesis
Role as Versatile Intermediates in Complex Organic Synthesis
The compound 5-amino-2-(octyloxy)benzyl alcohol serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and dye industries. ontosight.aiontosight.ai The presence of three distinct reactive sites—the aromatic ring, the amino group, and the benzyl (B1604629) alcohol moiety—allows for sequential and regioselective modifications, making it an ideal scaffold for building intricate molecular frameworks. ontosight.ai
Amino alcohols, in general, are fundamental building blocks for a multitude of biologically active compounds, including pharmaceuticals and natural products. gaylordchemical.comwestlake.edu.cnnih.gov The synthesis of derivatives from this scaffold can lead to novel therapeutic agents. For instance, substituted 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which can be conceptually derived from functionalized amino benzyl alcohols, have shown potent anti-proliferative activity against cancer cell lines. mdpi.com The specific substitution pattern on the benzyl alcohol is critical for biological efficacy, suggesting that derivatives of 5-amino-2-(octyloxy)benzyl alcohol could be explored for similar activities.
The amino group provides a nucleophilic center for reactions such as acylation, alkylation, and diazotization, enabling the introduction of diverse functionalities. ontosight.ai The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in etherification and esterification reactions. Furthermore, the aromatic ring is susceptible to electrophilic substitution, allowing for further functionalization. This multi-faceted reactivity makes it a key component in diversity-oriented synthesis, a strategy for the rapid creation of libraries of structurally diverse small molecules for high-throughput screening.
Recent advances in synthetic methodologies have provided efficient routes to chiral β-amino alcohols, which are crucial for asymmetric catalysis and the synthesis of enantiomerically pure drugs. westlake.edu.cn Methodologies like chromium-catalyzed asymmetric cross-coupling reactions of aldehydes and imines highlight the importance of the amino alcohol framework in modern organic synthesis. westlake.edu.cn
Table 1: Key Reactions and Potential Products from 5-amino-2-(octyloxy)benzyl alcohol
| Reactive Site | Reaction Type | Potential Product Class |
| Amino Group (-NH2) | Acylation | Amides |
| Alkylation | Secondary/Tertiary Amines | |
| Diazotization | Azo Dyes, Aryl Halides | |
| Hydroxyl Group (-CH2OH) | Oxidation | Aldehydes, Carboxylic Acids |
| Etherification | Ethers | |
| Esterification | Esters | |
| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated, or Sulfonated Derivatives |
Development of Functional Polymers and Self-Immolative Poly(benzyl ether) Systems
The functional groups on 5-amino-2-(octyloxy)benzyl alcohol make it an excellent monomer for the synthesis of advanced functional polymers. The hydroxyl and amino groups can participate in polymerization reactions to form polyesters, polyamides, and polyethers. The long octyloxy side chain can impart desirable properties such as solubility in organic solvents and thermal stability to the resulting polymers.
A particularly innovative application lies in the development of self-immolative polymers (SIMPs). nsf.gov These are macromolecules designed to depolymerize into their constituent monomers in response to a specific external stimulus. nsf.gov Poly(benzyl ether)s are a class of polymers that have been successfully employed in the design of SIMPs. researchgate.net These polymers can be synthesized to be stable under normal conditions but rapidly depolymerize from head-to-tail upon cleavage of a terminal end-cap. researchgate.net
The structure of 5-amino-2-(octyloxy)benzyl alcohol is well-suited for incorporation into self-immolative poly(benzyl ether) backbones. The benzyl alcohol moiety can form the ether linkages of the polymer chain. The amino group can be used to attach side chains with specific functionalities or to modify the polymer's properties. The depolymerization of such polymers can be triggered by various stimuli, including changes in pH, the presence of specific enzymes, or light. researchgate.netresearchgate.net This "unzipping" mechanism allows for the controlled release of encapsulated molecules or a rapid change in material properties, which is highly desirable for applications in drug delivery, sensors, and diagnostics. nih.gov
For example, cationic poly(benzyl ether)s have been developed as self-immolative antimicrobial polymers. nsf.gov These polymers are bactericidal in their intact form, but upon triggered depolymerization, they show significantly reduced toxicity to mammalian cells, offering a "smart" approach to antimicrobial therapy. nsf.gov
Components in the Design of Novel Materials with Tailored Properties
The unique combination of a rigid aromatic core and a flexible lipophilic side chain in 5-amino-2-(octyloxy)benzyl alcohol makes it a valuable component in the design of novel materials with precisely controlled properties. Its amphiphilic character can be exploited to create self-assembling systems, such as micelles or vesicles, which have applications in drug delivery and nanotechnology. ontosight.ai
In the realm of cosmetic science, benzyl alcohol derivatives with similar structural features are used as emulsifiers and surfactants due to their surface-active properties. ontosight.ai The octyloxy group enhances lipophilicity, which can be beneficial for interactions with biological membranes, making it a compound of interest for studies in membrane biology. ontosight.ai
Furthermore, the ability to functionalize the amino and hydroxyl groups allows for the covalent attachment of this molecule to surfaces or other materials, enabling the modification of surface properties such as hydrophobicity, biocompatibility, or chemical reactivity. This is crucial for the development of advanced coatings, functionalized nanoparticles, and biomaterials.
Applications in Catalysis or Ligand Design for Organic Transformations
The structural motifs present in 5-amino-2-(octyloxy)benzyl alcohol are highly relevant to the fields of catalysis and ligand design. The amino and alcohol groups can act as coordinating sites for metal ions, forming stable complexes that can function as catalysts for a variety of organic transformations.
Amino alcohol-derived ligands are widely used in asymmetric catalysis to induce enantioselectivity in chemical reactions. westlake.edu.cn The chiral environment created by these ligands around a metal center can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While 5-amino-2-(octyloxy)benzyl alcohol itself is not chiral, it can be used as a precursor for the synthesis of chiral ligands through modification of the amino or alcohol groups.
Schiff base complexes, formed by the condensation of an amine with an aldehyde or ketone, are another important class of ligands in catalysis. The amino group of 5-amino-2-(octyloxy)benzyl alcohol can be readily converted into an imine to form Schiff base ligands. Copper(II) complexes with N-rich bidentate ligands have been shown to be effective catalysts for the oxidation of benzyl alcohol. nih.gov Similarly, manganese(II) complexes with imino-ligands have demonstrated catalytic activity in the oxidation of benzyl alcohol. researchgate.net This suggests that metal complexes derived from 5-amino-2-(octyloxy)benzyl alcohol could exhibit interesting catalytic properties.
Table 2: Potential Catalytic Applications of Derivatives
| Derivative Type | Metal Center (Example) | Catalytic Reaction (Example) |
| Chiral Amino Alcohol Ligand | Rhodium, Ruthenium | Asymmetric Hydrogenation |
| Schiff Base Ligand | Copper, Manganese | Oxidation of Alcohols |
| Pincer Ligand | Palladium, Nickel | Cross-Coupling Reactions |
Development of Novel Chemical Reagents and Methodologies Utilizing its Structural Features
The unique reactivity of 5-amino-2-(octyloxy)benzyl alcohol can be harnessed to develop novel chemical reagents and synthetic methodologies. For example, its derivatives can be used as building blocks in the synthesis of complex heterocyclic compounds. 2-aminobenzyl alcohols are known precursors for the synthesis of quinolines and quinazolines, which are important scaffolds in medicinal chemistry. researchgate.net
New synthetic methods often rely on the strategic use of functional groups to direct reactions. The interplay between the amino, hydroxyl, and octyloxy groups in this molecule could be exploited to achieve chemoselectivity in various transformations. For instance, a chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups has been developed using specific reagents, highlighting the unique reactivity of the benzylic alcohol. organic-chemistry.org
Furthermore, the development of photoredox-catalyzed methods for the synthesis of functionalized β-amino alcohol derivatives demonstrates the ongoing innovation in this area. gaylordchemical.com These mild, light-induced reactions offer new pathways to complex molecules and could potentially be adapted for derivatives of 5-amino-2-(octyloxy)benzyl alcohol. The compound can also serve as a starting material for creating novel linkers in solid-phase synthesis or for the development of new protecting groups in multi-step organic synthesis.
Future Research Directions and Emerging Trends for Benzyl Alcohol, 5 Amino 2 Octyloxy
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Stereoselectivity
The future synthesis of Benzyl (B1604629) alcohol, 5-amino-2-(octyloxy)- will increasingly focus on efficiency and precision, moving away from traditional multi-step processes towards more sophisticated and sustainable methods. A primary goal is to enhance atom economy—maximizing the incorporation of starting materials into the final product—and to control stereoselectivity, particularly at the chiral benzylic alcohol center.
Key research avenues include:
Direct C-H Functionalization: Developing catalytic systems (e.g., based on transition metals like palladium, rhodium, or copper) to directly introduce the amino and hydroxyl groups onto a 2-(octyloxy)toluene backbone. This approach would eliminate the need for pre-functionalized starting materials and significantly shorten the synthetic sequence.
Asymmetric Synthesis: The development of chiral catalysts or auxiliaries is crucial for producing enantiomerically pure forms of the compound. Research into organocatalysis and transition-metal catalysis for the asymmetric reduction of a corresponding ketone precursor (5-amino-2-(octyloxy)acetophenone) is a promising direction. Stereoselective synthesis is vital as the biological activity and material properties of chiral molecules are often enantiomer-dependent. nih.govnih.gov
Flow Chemistry: Implementing continuous flow processes for the synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch production. This is particularly relevant for managing potentially hazardous reagents or exothermic reactions.
| Synthetic Strategy | Advantages | Key Research Challenge |
| Asymmetric Catalysis | High enantiomeric purity, catalytic nature reduces waste. | Development of a highly selective and robust catalyst for the specific substrate. |
| C-H Functionalization | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity and overcoming substrate inertness. |
| Biocatalysis (see 7.4) | Excellent stereoselectivity, mild reaction conditions, environmentally benign. researchgate.net | Enzyme discovery, engineering for substrate specificity, and operational stability. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Investigation
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic pathways and controlling product formation. Future research will leverage advanced spectroscopic techniques for real-time, in-situ monitoring of the chemical transformations involved in the synthesis and functionalization of Benzyl alcohol, 5-amino-2-(octyloxy)-.
Emerging trends in this area include:
Operando Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy, coupled with Nuclear Magnetic Resonance (NMR), can provide detailed information about the formation and consumption of intermediates and transition states as the reaction occurs. This data is invaluable for identifying reaction bottlenecks and elucidating catalytic cycles.
Computational Spectroscopy: The combination of experimental spectroscopy with high-level Density Functional Theory (DFT) calculations can help assign complex spectra and model the conformational landscape of the molecule and its reaction intermediates. rsc.orgresearchgate.net This synergy is powerful for understanding non-covalent interactions, such as intramolecular hydrogen bonding, which can dictate reactivity and molecular shape. rsc.org
Integration of Machine Learning and Artificial Intelligence in Compound Design and Mechanistic Prediction
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research by accelerating the discovery and optimization of molecules with desired properties. springernature.com For Benzyl alcohol, 5-amino-2-(octyloxy)-, these computational tools offer several exciting prospects.
Predictive Modeling: By training ML models on datasets of structurally similar compounds, it will be possible to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models can predict properties such as biological activity, solubility, or performance as a material component, enabling rapid virtual screening of novel derivatives without the need for immediate synthesis. researchgate.netrsc.org
Generative Models: AI-driven generative algorithms can design new molecules based on the 5-amino-2-(octyloxy)benzyl alcohol scaffold. These models can explore a vast chemical space to propose novel derivatives with optimized properties for specific applications, such as enhanced binding to a biological target or improved thermal stability in a polymer. springernature.com
Reaction Prediction: AI tools can assist in planning synthetic routes by predicting the outcomes of potential reactions and suggesting optimal reaction conditions. This can significantly reduce the experimental effort required to develop efficient and robust synthetic pathways.
Development of Highly Sustainable and Biocatalytic Approaches
Sustainability is a major driver in modern chemical synthesis. For Benzyl alcohol, 5-amino-2-(octyloxy)-, future research will heavily emphasize green chemistry principles, particularly through the use of biocatalysis. Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them an attractive alternative to conventional chemical catalysts. nih.gov
Key areas of development include:
Enzyme Engineering: While naturally occurring enzymes may not be optimal for this specific substrate, techniques like directed evolution can be used to tailor their activity and stability. nih.gov Enzymes such as alcohol dehydrogenases (ADHs), transaminases (TAs), and reductases are prime candidates for modification to achieve high efficiency and stereoselectivity in the synthesis of the target molecule. nih.govrsc.org
Whole-Cell Biocatalysis: Utilizing whole microorganisms as biocatalysts can eliminate the need for costly enzyme purification and facilitate the regeneration of essential cofactors (e.g., NADH/NADPH). researchgate.netresearchgate.netnih.gov Engineered microbes could potentially produce Benzyl alcohol, 5-amino-2-(octyloxy)- from simple, renewable feedstocks. researchgate.net
Cascade Reactions: Designing multi-enzyme cascades in a one-pot setup allows for the sequential conversion of a simple starting material to the final product without isolating intermediates. rsc.orgresearchgate.net This approach improves process efficiency and reduces waste. nih.gov
| Biocatalyst Type | Function in Synthesis | Potential Advantage |
| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a ketone to form the chiral alcohol. | High enantioselectivity for producing (R)- or (S)-alcohols. nih.gov |
| Transaminase (TA) | Introduction of the amino group onto a ketone precursor. | High stereoselectivity for creating chiral amines. rsc.org |
| Peroxygenase | Oxidation of a racemic alcohol to a ketone, enabling deracemization. nih.gov | Can be used in cascade reactions to obtain a single enantiomer from a racemic mixture. |
Applications in Advanced Functional Materials with Tunable Properties for Specific Technological Needs
The unique amphiphilic structure of Benzyl alcohol, 5-amino-2-(octyloxy)- makes it a compelling building block for advanced functional materials. Future research will explore its incorporation into polymers, nanocomposites, and self-assembling systems.
Potential applications include:
Functional Polymers: The hydroxyl and amino groups can be used for polymerization or for grafting the molecule onto existing polymer backbones. This could lead to materials with tailored surface properties, such as modified wettability, adhesion, or biocompatibility. The long octyloxy chain can act as an internal plasticizer or influence the material's morphology.
Stimuli-Responsive Materials: The amino group is pH-responsive. Materials incorporating this molecule could exhibit tunable properties, such as swelling/shrinking or changing their optical/electronic characteristics, in response to changes in environmental pH.
Nanocomposite Stabilization: The molecule could function as a surface ligand to stabilize nanoparticles (e.g., metal oxides) in organic solvents or polymer matrices, preventing aggregation and ensuring homogeneous dispersion. researchgate.net Its structure suggests it could act as a dispersant, similar to how related structures are used in lubricants. mdpi.com
Organic Electronics: The aromatic core with electron-donating amino and alkoxy groups suggests that derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors, after further functionalization to tune their electronic properties.
Q & A
Q. What advanced techniques enable real-time monitoring of 5-amino-2-(octyloxy)-benzyl alcohol formation in multiphase systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
